molecular formula C11H23NO2 B14512639 N-Hexyl-L-valine CAS No. 62765-48-4

N-Hexyl-L-valine

Cat. No.: B14512639
CAS No.: 62765-48-4
M. Wt: 201.31 g/mol
InChI Key: KGOYVEWIHFMBMY-JTQLQIEISA-N
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Description

N-Hexyl-L-valine is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs) L-valine plays a crucial role in protein synthesis, muscle growth, and tissue repair

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-L-valine typically involves the alkylation of L-valine with a hexyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:

    Reactants: L-valine and hexyl halide

    Catalysts: Bases like sodium hydroxide

    Purification: Techniques such as recrystallization or chromatography to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides

    Reduction: Reaction with reducing agents to form reduced products

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

N-Hexyl-L-valine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Studied for its role in protein synthesis and metabolic pathways

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Hexyl-L-valine involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolic processes. The hexyl group attached to the nitrogen atom can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Hexyl-L-leucine: Another branched-chain amino acid derivative with a hexyl group

    N-Hexyl-L-isoleucine: Similar structure but with a different arrangement of the side chain

    N-Hexyl-L-alanine: A simpler amino acid derivative with a hexyl group

Uniqueness

N-Hexyl-L-valine is unique due to its specific structure, which combines the properties of L-valine with the hydrophobic hexyl group. This combination can result in distinct biological and chemical properties, making it valuable for various applications.

Properties

CAS No.

62765-48-4

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

(2S)-2-(hexylamino)-3-methylbutanoic acid

InChI

InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(9(2)3)11(13)14/h9-10,12H,4-8H2,1-3H3,(H,13,14)/t10-/m0/s1

InChI Key

KGOYVEWIHFMBMY-JTQLQIEISA-N

Isomeric SMILES

CCCCCCN[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCNC(C(C)C)C(=O)O

Origin of Product

United States

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